molecular formula C16H25ClN2O3 B4401186 4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride

4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride

Cat. No.: B4401186
M. Wt: 328.83 g/mol
InChI Key: TZROZMJPEUBJIC-UHFFFAOYSA-N
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Description

4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a piperidine ring substituted with a 4-methyl group and a 3-(5-methyl-2-nitrophenoxy)propyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

4-methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.ClH/c1-13-6-9-17(10-7-13)8-3-11-21-16-12-14(2)4-5-15(16)18(19)20;/h4-5,12-13H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZROZMJPEUBJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=C(C=CC(=C2)C)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride typically involves multiple steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Nitration: The resulting compound undergoes nitration with nitric acid to introduce the nitro group.

    Alkylation: The nitrophenyl compound is then alkylated with a propyl halide in the presence of a base to form the desired propyl chain.

    Piperidine Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Zinc amalgam, hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products Formed

    Amines: Reduction of the nitro group forms amines.

    Halogenated Compounds: Substitution reactions yield halogenated derivatives.

Scientific Research Applications

4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-propyl-4-(p-chlorophenyl)piperidine: A structurally related compound with similar piperidine and phenyl groups.

    4-methyl-1-[3-(2-nitrophenoxy)propyl]piperidine: A similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride
Reactant of Route 2
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4-Methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride

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